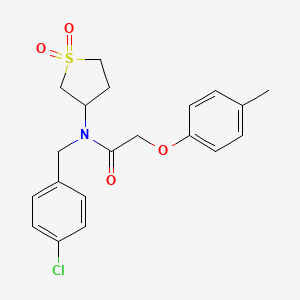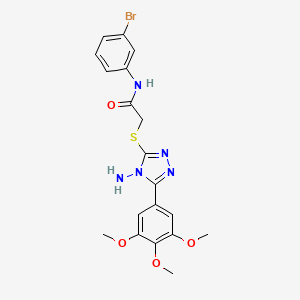![molecular formula C17H19FN4O2S4 B12146226 N,N'-[(2-fluorophenyl)methanediyl]bis[2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide]](/img/structure/B12146226.png)
N,N'-[(2-fluorophenyl)methanediyl]bis[2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-[(2-fluorophenyl)methanediyl]bis[2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide] is a complex organic compound featuring a thiazole ring, which is a five-membered heterocyclic motif comprising sulfur and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[(2-fluorophenyl)methanediyl]bis[2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide] typically involves the reaction of 2-fluorobenzaldehyde with 2-mercaptoacetic acid to form an intermediate, which is then reacted with thioamide derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as triethylamine and under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control is common to ensure the reproducibility and efficiency of the process.
化学反応の分析
Types of Reactions
N,N’-[(2-fluorophenyl)methanediyl]bis[2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide] can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiazolidines.
科学的研究の応用
N,N’-[(2-fluorophenyl)methanediyl]bis[2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide] has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or catalytic activity.
作用機序
The mechanism of action of N,N’-[(2-fluorophenyl)methanediyl]bis[2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide] involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to the disruption of biochemical pathways, resulting in the compound’s observed biological effects.
類似化合物との比較
Similar Compounds
Dabrafenib: Contains a thiazole ring and is used as an anticancer agent.
Dasatinib: Another thiazole-containing compound with anticancer properties.
Patellamide A: A natural product with a thiazole ring, known for its biological activity.
Uniqueness
N,N’-[(2-fluorophenyl)methanediyl]bis[2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide] is unique due to its specific substitution pattern and the presence of both thiazole and fluorophenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C17H19FN4O2S4 |
|---|---|
分子量 |
458.6 g/mol |
IUPAC名 |
2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-[[[2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetyl]amino]-(2-fluorophenyl)methyl]acetamide |
InChI |
InChI=1S/C17H19FN4O2S4/c18-12-4-2-1-3-11(12)15(21-13(23)9-27-16-19-5-7-25-16)22-14(24)10-28-17-20-6-8-26-17/h1-4,15H,5-10H2,(H,21,23)(H,22,24) |
InChIキー |
GLBYGIQQANMXEQ-UHFFFAOYSA-N |
正規SMILES |
C1CSC(=N1)SCC(=O)NC(C2=CC=CC=C2F)NC(=O)CSC3=NCCS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,6-dimethylphenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B12146146.png)


![(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12146167.png)
![4-Fluoro-N-[3-(4-phenyl-piperazin-1-yl)-quinoxalin-2-yl]-benzenesulfonamide](/img/structure/B12146173.png)

![1-(4-bromophenyl)-3-(3,4-dichlorophenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B12146202.png)
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12146203.png)
![5-(2,5-Dimethoxyphenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one](/img/structure/B12146211.png)

![(2Z)-6-(3,4-dimethoxybenzyl)-2-(naphthalen-1-ylmethylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12146227.png)
![5,6-diethyl 7-(4-chlorophenyl)-2-oxo-2H,3H,5H,6H,7H-thiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate](/img/structure/B12146233.png)

![2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B12146242.png)
